molecular formula C25H29IN2O2 B14643186 Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide CAS No. 52078-66-7

Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide

Cat. No.: B14643186
CAS No.: 52078-66-7
M. Wt: 516.4 g/mol
InChI Key: XFGPBUWHEYUAMX-UHFFFAOYSA-M
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Description

Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide is a complex organic compound with a unique structure. This compound belongs to the class of benzoxazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The presence of multiple ethyl and methyl groups, along with the iodide ion, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide typically involves the reaction of 3-ethyl-5,6-dimethylbenzoxazole with an appropriate alkylating agent in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium chloride in acetone at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding benzoxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of benzoxazolium salts with different halide ions.

Scientific Research Applications

Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with cellular proteins, inhibiting their function and triggering apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazolium chloride
  • Benzoxazolium bromide
  • Benzoxazolium fluoride

Uniqueness

Compared to other benzoxazolium salts, Benzoxazolium, 3-ethyl-2-(3-(3-ethyl-5,6-dimethyl-2(3H)-benzoxazolylidene)-1-propenyl)-5,6-dimethyl-, iodide exhibits unique properties due to the presence of multiple ethyl and methyl groups, as well as the iodide ion

Properties

CAS No.

52078-66-7

Molecular Formula

C25H29IN2O2

Molecular Weight

516.4 g/mol

IUPAC Name

3-ethyl-2-[3-(3-ethyl-5,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-5,6-dimethyl-1,3-benzoxazole;iodide

InChI

InChI=1S/C25H29N2O2.HI/c1-7-26-20-12-16(3)18(5)14-22(20)28-24(26)10-9-11-25-27(8-2)21-13-17(4)19(6)15-23(21)29-25;/h9-15H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

XFGPBUWHEYUAMX-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)OC1=CC=CC3=[N+](C4=C(O3)C=C(C(=C4)C)C)CC.[I-]

Origin of Product

United States

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